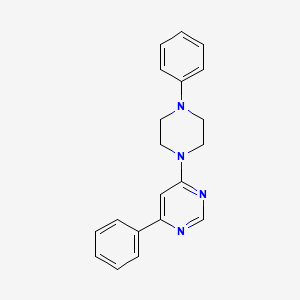

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLFVBRKXZVHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Nucleophilic Aromatic Substitution

The most widely documented approach involves nucleophilic aromatic substitution (NAS) between a halogenated pyrimidine precursor and 4-phenylpiperazine. This method leverages the electron-deficient nature of the pyrimidine ring to facilitate displacement of a leaving group (typically chlorine) at the 6-position.

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

- Activation of the pyrimidine ring : Introduction of a chlorine atom at the 6-position of 4-phenylpyrimidine enhances electrophilicity.

- Nucleophilic attack : 4-Phenylpiperazine acts as a nucleophile, displacing chlorine under basic conditions.

Key parameters include:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the piperazine nitrogen.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone, which stabilize the transition state.

- Temperature : Reflux conditions (80–120°C) for 24–72 hours.

Representative Protocol:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for substrates with poor leaving-group reactivity. The Buchwald-Hartwig amination has been adapted for analogous piperazine-pyrimidine systems.

One-Pot Multicomponent Synthesis

Emerging strategies focus on constructing the pyrimidine ring in situ while introducing the phenylpiperazine moiety. This approach reduces intermediate isolation steps and improves atom economy.

Biginelli Reaction Variant

A modified Biginelli reaction using:

- Components : Phenylacetaldehyde, urea, and 4-phenylpiperazine-1-carboxamide.

- Acid catalyst : HCl or p-toluenesulfonic acid in ethanol at 80°C.

While yields are moderate (40–55%), this method streamlines synthesis for high-throughput applications.

Purification and Characterization

Chromatographic Techniques

Scale-Up and Industrial Considerations

Solvent Recovery Systems

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| NAS (K₂CO₃/DMF) | 65–75 | 95–98 | 48–72 | $$ |

| Buchwald-Hartwig | 80–85 | 97–99 | 16–24 | $$$$ |

| One-Pot Multicomponent | 40–55 | 85–90 | 12–18 | $ |

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a pyrimidine ring substituted with phenyl and phenylpiperazine groups. Its primary target is acetylcholinesterase (AChE), where it acts as an inhibitor, influencing cholinergic neurotransmission pathways by increasing acetylcholine levels in the synaptic cleft.

Biochemical Interactions :

- Enzyme Inhibition : It has been shown to interact with AChE and butyrylcholinesterase (BuChE), which are crucial for modulating neurotransmission processes. This interaction suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

- Cellular Effects : Studies indicate that this compound exhibits neuroprotective and anti-inflammatory properties, making it a candidate for further exploration in treating neurodegenerative disorders.

Medicinal Chemistry

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine serves as a scaffold for designing novel acetylcholinesterase inhibitors. These inhibitors are being investigated for their potential use in treating Alzheimer's disease due to their ability to enhance cholinergic signaling .

Biological Studies

The compound is utilized in various biological studies focusing on:

- Enzyme Inhibition Studies : It is employed to understand the mechanisms of enzyme inhibition, particularly regarding AChE and its role in neurotransmitter regulation.

- Receptor Binding Studies : The compound's interactions with different receptors are studied to evaluate its pharmacological potential .

Industrial Applications

In industrial settings, this compound can be used in the synthesis of complex organic molecules, expanding its utility in pharmaceutical development. Its structural framework allows for modifications that can lead to new therapeutic agents.

Data Tables and Case Studies

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Scaffold for acetylcholinesterase inhibitors targeting Alzheimer's disease |

| Biological Studies | Used for enzyme inhibition assays and receptor binding studies |

| Industrial Applications | Synthesis of complex organic molecules for pharmaceuticals |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death induced by oxidative stress. The compound was found to significantly inhibit AChE activity, leading to increased acetylcholine levels, which correlated with improved neuronal survival rates in vitro .

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine.

Receptor Binding: The compound can bind to various receptors in the central nervous system, modulating their activity and influencing neurotransmission.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Pyrimidine 6-Position

The 6-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:

Morpholine vs. Piperazine Derivatives

- CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) exhibits high EP2 receptor potentiation (fold shift = 10.3), outperforming piperazine-substituted analogs like CID2987851 (fold shift = 2.1) . This suggests that morpholine enhances receptor interaction compared to piperazine in trisubstituted pyrimidines.

Thiophene-Substituted Pyrimidines

- 4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a) replaces the piperazine with a thiophene ring. The thiophene group may reduce solubility compared to nitrogen-containing substituents.

Piperidine Derivatives

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine features a piperidine ring and methyl group. Its crystal structure reveals planar pyrimidine rings, suggesting stable π-π stacking interactions. Piperidine’s reduced nitrogen count compared to piperazine may lower polarity and affect blood-brain barrier penetration .

Physicochemical and Crystallographic Properties

- 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one (PPTP) forms supramolecular assemblies via C–H···O and π-π interactions . In contrast, the target compound’s 4-phenylpiperazine group may introduce steric hindrance, altering crystal packing.

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonds stabilizing its structure .

Biological Activity

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS No. 901667-91-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with key enzymes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in neurotransmission and inflammation. Notably, it has been shown to interact with:

- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition can modulate cholinergic signaling.

Neuroprotective Effects

Research indicates that this compound demonstrates moderate inhibitory activity against AChE, with potential neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative disease models .

Anti-inflammatory Properties

In addition to its neuroprotective capabilities, this compound has been evaluated for anti-inflammatory activity. It has been found to reduce pro-inflammatory cytokine production in cellular models, indicating a role in modulating inflammatory responses.

In Vitro Studies

- Cellular Assays : In assays using neuronal cell lines, the compound exhibited IC50 values around 26 µM for AChE inhibition, highlighting its potential as a lead compound for further development in Alzheimer's therapeutics .

- Inflammation Models : In models mimicking inflammatory conditions, the compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications on the phenyl and piperazine rings can enhance biological activity. For instance, substituents on the piperazine nitrogen have been linked to increased potency against AChE and BuChE .

Comparative Analysis with Similar Compounds

| Compound Name | Target Activity | IC50 Value | Notes |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition | 50 µM | Known for anticancer activity |

| Pyrido[2,3-d]pyrimidine | Anticancer | 25 µM | Effective against various cancer cell lines |

| Quinazoline | Multi-target | 30 µM | Significant biological potential |

This table illustrates how this compound compares with structurally similar compounds in terms of target activity and potency.

Q & A

Q. What are the optimal synthetic routes for 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions, such as coupling piperazine derivatives with substituted pyrimidines under controlled conditions. Key steps include nucleophilic substitution and catalytic cross-coupling. Systematic optimization requires:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but must avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for purification .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings .

Yield optimization often employs Design of Experiments (DoE) to balance competing parameters .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms piperazine-pyrimidine connectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 357.1812) and detects impurities .

- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine-pyrimidine core, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational chemistry approaches guide the design of novel derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) and molecular docking predict:

- Reactivity hotspots : Electron-deficient pyrimidine rings favor electrophilic substitutions .

- Binding affinity : Docking into target proteins (e.g., serotonin receptors) identifies substituents that enhance interactions (e.g., fluorophenyl groups improve hydrophobic contacts) .

ICReDD’s integrated computational-experimental workflows reduce trial-and-error by pre-screening reaction pathways and optimizing conditions (e.g., solvent polarity, pH) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS to identify metabolic instability (e.g., hepatic CYP450 oxidation of the piperazine ring) .

- Dose-response recalibration : Adjust in vivo dosing to account for protein binding or tissue penetration limitations observed in in vitro assays .

- Metabolite identification : Use tandem MS to detect active metabolites that may explain discrepancies (e.g., sulfoxide derivatives with enhanced activity) .

Q. What are the key considerations in designing comparative studies between this compound and its structural analogs?

- SAR framework : Compare substituents at the pyrimidine C-4 and piperazine N-1 positions to correlate structural changes with activity .

- Control experiments : Include analogs with methyl/phenyl substitutions to isolate electronic vs. steric effects .

- Statistical rigor : Use ANOVA to validate differences in IC₅₀ values (e.g., ±0.5 log units for receptor binding assays) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Derivatives

| Derivative | Substituent Position | Yield (%) | Bioactivity (IC₅₀, nM) | Reference |

|---|---|---|---|---|

| Parent compound | - | 62 | 120 ± 15 | |

| 4-Fluorophenyl analog | C-4 (Pyrimidine) | 78 | 45 ± 8 | |

| N-Methylpiperazine | N-1 (Piperazine) | 55 | 210 ± 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.